Product packaging for Methyl 2-(ethylamino)-3-methylbutanoate(Cat. No.:)

Methyl 2-(ethylamino)-3-methylbutanoate

Cat. No.: B13392769
M. Wt: 159.23 g/mol
InChI Key: XATDCKLAMMLRGR-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-3-methylbutanoate is a chiral compound of significant value in organic and medicinal chemistry as a versatile synthetic building block. Its structure, featuring both ester and secondary amine functional groups, makes it particularly useful for the synthesis of enantiomerically pure pharmaceutical intermediates . It is primarily employed in the development of chiral molecules for drug discovery, which is essential for producing medications with specific and targeted therapeutic effects . This compound is also utilized in research settings for studying stereochemical processes and enzymatic reactions due to its chiral nature . While a specific mechanism of action is not defined for the compound itself, its role is primarily as an intermediate that is incorporated into more complex, biologically active molecules. According to handling information for a closely related structural analog, it is recommended that this compound be stored at room temperature, protected from light, and preferably under an inert gas atmosphere to ensure long-term stability . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B13392769 Methyl 2-(ethylamino)-3-methylbutanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(ethylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-9-7(6(2)3)8(10)11-4/h6-7,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATDCKLAMMLRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry of Methyl 2 Ethylamino 3 Methylbutanoate

Elucidation of Reaction Mechanisms for Ester and Amine Functionalities

The ester and amine groups in Methyl 2-(ethylamino)-3-methylbutanoate are the primary sites of chemical reactivity. Understanding their individual and concerted mechanistic pathways is crucial for predicting the molecule's transformations.

The ester functionality in this compound is susceptible to nucleophilic acyl substitution, a class of reactions central to the chemistry of carboxylic acid derivatives. chemistrytalk.orgbyjus.com This reaction involves the replacement of the methoxy (B1213986) group (-OCH3) by a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com

Two common examples of nucleophilic acyl substitution for esters are hydrolysis and transesterification.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(ethylamino)-3-methylbutanoic acid, and methanol (B129727).

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic water molecule. youtube.com

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This process is irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium. science.gov

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group. For instance, reacting this compound with ethanol (B145695) would yield Ethyl 2-(ethylamino)-3-methylbutanoate and methanol. The equilibrium can be shifted by using a large excess of the reactant alcohol. masterorganicchemistry.com

Table 1: Representative Conditions for Nucleophilic Acyl Substitution of Esters
Reaction TypeNucleophileCatalyst/ConditionsProduct
HydrolysisH₂OH⁺ or OH⁻, HeatCarboxylic Acid + Methanol
TransesterificationR'OHH⁺ or R'O⁻, HeatNew Ester (R'COOR) + Methanol
AminolysisR'₂NHHeatAmide + Methanol

The secondary amine functionality of this compound can also participate in nucleophilic reactions. Aminolysis of the ester group can occur, particularly at elevated temperatures, where an amine displaces the alkoxy group to form an amide. chemistrysteps.commasterorganicchemistry.com

Aminolysis: This is a specific type of nucleophilic acyl substitution where the nucleophile is an amine. The reaction of this compound with ammonia, a primary amine, or another secondary amine would lead to the formation of the corresponding amide. The reaction proceeds through the standard addition-elimination mechanism. chemistrysteps.com However, the methoxide (B1231860) ion is a relatively poor leaving group, making this reaction less efficient than using more reactive acyl derivatives like acyl chlorides. chemistrysteps.com

Transamidation: While transamidation typically refers to the exchange of an amine moiety in an amide, a related concept can be considered for the secondary amine in this compound. nih.govrsc.org This would involve the N-ethyl group being potentially exchanged under specific catalytic conditions, though this is a more challenging transformation compared to reactions at the ester. organic-chemistry.org Such reactions often require metal catalysts or activation of the N-H bond. rsc.orgorganic-chemistry.org

Table 2: General Pathways for Amination and Related Reactions
Reaction PathwayReagentKey Mechanistic FeaturePotential Product
Aminolysis (intermolecular)Primary or Secondary AmineNucleophilic attack of the external amine on the ester carbonylN-substituted amide
Transamidation (conceptual)Another amine with catalystActivation of the N-H bond followed by nucleophilic displacementN-substituted amine derivative

Stereoselectivity and Reaction Dynamics in Transformations

The stereocenter at the alpha-carbon (C2) of this compound, which originates from the amino acid valine, introduces the element of stereoselectivity in its reactions. The steric hindrance imposed by the isopropyl and ethyl groups can influence the trajectory of incoming reagents, potentially leading to diastereomeric products if a new stereocenter is formed.

In reactions involving the ester group, such as nucleophilic acyl substitution, the stereocenter is generally not directly involved in the bond-breaking or bond-forming steps, and thus the configuration is typically retained. However, under harsh conditions that might lead to enolization, racemization could occur.

The stereochemistry of the molecule can be particularly influential in reactions where it is used as a chiral auxiliary or ligand. For instance, derivatives of valine methyl ester are known to coordinate with metal catalysts to create a chiral environment that can induce enantioselectivity in asymmetric reactions. The steric and electronic properties of the valine-derived ligand direct the approach of substrates to the metal's active site, favoring the formation of one enantiomer of the product over the other.

Coordination Chemistry: Ligand Behavior and Metal Complex Formation

This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the secondary amine and the oxygen atoms of the ester group. This allows it to act as a ligand in the formation of coordination complexes.

Amino acids and their derivatives are well-known chelating agents, capable of binding to metal ions through multiple atoms. wikipedia.orgmultiplexgroup.com In the case of this compound, it can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the ethylamino group and the carbonyl oxygen of the ester. This would form a stable five-membered chelate ring. wikipedia.org The formation of such metal chelates can significantly alter the reactivity of the ligand. For example, the coordination of a metal ion to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to hydrolysis. iupac.org

The nature of the metal ion and the reaction conditions will determine the stoichiometry and geometry of the resulting complex. Transition metals such as copper(II), nickel(II), and cobalt(II) are known to form stable complexes with amino acid derivatives. nih.gov The formation of these complexes can often be detected by spectroscopic methods such as IR and UV-Vis spectroscopy, where shifts in the vibrational frequencies of the C=O and N-H bonds are indicative of coordination.

Table 3: Potential Coordination Behavior of this compound
Metal Ion (Example)Potential Coordination SitesLikely Ligand BehaviorResulting Structure
Cu(II)N (amine), O (carbonyl)BidentateChelate complex
Ni(II)N (amine), O (carbonyl)BidentateChelate complex
Co(II)N (amine), O (carbonyl)BidentateChelate complex

Investigating Chemical Degradation Pathways

The chemical stability of this compound is limited by several potential degradation pathways, primarily involving its ester and amine functionalities.

Hydrolytic Degradation: As discussed in section 3.1.1, the ester linkage is susceptible to hydrolysis, which can be accelerated by the presence of acids or bases. This would lead to the formation of 2-(ethylamino)-3-methylbutanoic acid and methanol. The rate of hydrolysis is dependent on pH and temperature. google.com

Oxidative Degradation: The secondary amine group is a potential site for oxidative degradation. ntnu.no Oxidation can lead to a variety of products, including the cleavage of the C-N bond. acs.org The presence of oxidizing agents or exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can initiate radical-mediated degradation pathways. ntnu.nobohrium.com

Thermal Degradation: At elevated temperatures, amino acids and their derivatives can undergo complex degradation reactions. nih.govnih.gov The primary pathways for amino acid degradation are deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group). uaeu.ac.aehep.com.cnlibretexts.org For this compound, thermal stress could lead to the cleavage of the ester bond, as well as fragmentation of the amino acid backbone. The decomposition products are likely to be a mixture of smaller volatile molecules. nih.govbiorxiv.org

Table 4: Summary of Potential Degradation Pathways
Degradation TypeAffected Functional GroupKey ConditionsPrimary Degradation Products
HydrolysisEsterWater, Acid/BaseCarboxylic acid, Methanol
OxidationSecondary AmineOxidizing agents, O₂, Light, Metal ionsCleavage products (aldehydes, ketones), Primary amides
Thermal DegradationEntire MoleculeHigh TemperatureDeamination and decarboxylation products, Volatile fragments

Advanced Analytical Chemistry for Characterization and Quantification

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is the cornerstone for separating "Methyl 2-(ethylamino)-3-methylbutanoate" from reaction mixtures or complex matrices. The choice of technique depends on the analyte's volatility, polarity, and the specific analytical goal, such as purity assessment or enantiomeric resolution.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. mdpi.com For a compound like "this compound," GC analysis is highly suitable. The direct method of chiral separation involves the use of a Chiral Stationary Phase (CSP) within the GC column. mdpi.com These phases create a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.cz

Cyclodextrin-based CSPs are among the most widely used and effective for separating a broad range of chiral compounds, including amino acid derivatives. researchgate.net The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase. mdpi.com The stability of these complexes differs for each enantiomer, causing one to be retained longer in the column than the other.

For the enantiomeric resolution of "this compound," a typical Chiral GC setup would involve:

Column: A capillary column coated with a derivatized cyclodextrin (B1172386) stationary phase (e.g., a derivative of beta-cyclodextrin). researchgate.net

Carrier Gas: An inert gas, typically helium or hydrogen. jmaterenvironsci.com

Detector: A Flame Ionization Detector (FID) is common due to its high sensitivity to organic compounds. jmaterenvironsci.com

Temperature Program: A programmed temperature ramp from a lower to a higher temperature is used to ensure efficient separation and elution of the compound. jmaterenvironsci.com

The resulting chromatogram would show two distinct peaks, each corresponding to one of the enantiomers, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er).

Table 1: Overview of GC Techniques for Chiral Analysis

Feature Description Relevance to this compound
Principle Separation of volatile compounds in the gas phase based on differential partitioning between a mobile phase (carrier gas) and a stationary phase. The compound's volatility makes it suitable for GC analysis.
Chiral Separation Achieved using a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers. Essential for resolving the (R) and (S) enantiomers.
Common CSPs Derivatized cyclodextrins, amino acid derivatives. researchgate.net Cyclodextrin-based columns are effective for amino acid esters.

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | FID provides high sensitivity for quantification; MS provides structural information. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or thermally stable for GC. When coupled with Mass Spectrometry (MS), it becomes a highly sensitive and specific tool (LC-MS) for both quantification and identification. nih.govethernet.edu.et LC-MS is considered a gold standard for measuring analytes in various biological matrices. nih.gov

For "this compound," a reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). nih.gov

The key advantages of LC-MS for this analysis include:

High Sensitivity: MS detectors can achieve very low limits of detection, often in the nanogram per milliliter (ng/mL) range or lower. nih.gov

High Specificity: MS provides mass-to-charge ratio (m/z) information, which is highly specific to the compound. Tandem MS (MS/MS) can further fragment the molecule to create a unique fragmentation pattern, confirming its identity with even greater certainty. researchgate.net

Versatility: The method can be adapted to analyze the compound in complex samples, such as biological fluids, by adjusting the chromatographic conditions and sample preparation steps. mdpi.com

A validated LC-MS/MS method would demonstrate good selectivity, linearity, precision, and accuracy for the reliable determination of the compound. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. dergipark.org.tr It offers advantages of high efficiency, fast analysis times, and low consumption of samples and reagents. nih.gov Because the amino group in "this compound" can be protonated, the molecule will carry a positive charge in an acidic buffer, making it ideal for CE analysis.

For enantiomeric separation, a chiral selector is added to the background electrolyte (BGE). nih.gov Common chiral selectors used in CE include:

Cyclodextrins: Neutral or charged cyclodextrins are widely used and form transient inclusion complexes with the enantiomers, leading to differences in their apparent electrophoretic mobility. mdpi.com

Chiral Surfactants: Used in a technique called Micellar Electrokinetic Chromatography (MEKC), where the enantiomers partition into the chiral micelles to different extents. dergipark.org.tr

Chiral Ligands: Chiral ionic liquids have been introduced as effective chiral ligands for the enantioseparation of amino acids and their derivatives. nih.govresearchgate.net

The separation in chiral CE is based on the slight difference in mobility of the diastereomeric complexes formed between the analyte enantiomers and the chiral selector. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. wiley-vch.de In the context of "this compound," TLC is invaluable for:

Monitoring Reaction Progress: It can be used to quickly check the conversion of starting materials to the final product during synthesis.

Assessing Purity: The presence of multiple spots can indicate impurities in a sample.

Optimizing Separation Conditions: It serves as a preliminary tool to determine suitable solvent systems for column chromatography purification.

The separation is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel on a plate) and the mobile phase (a solvent or mixture of solvents). The result is visualized as a spot, and its retention factor (Rf) value can be calculated. wiley-vch.de

Spectroscopic Techniques for Molecular Structure Confirmation

While chromatography separates the compound, spectroscopy provides detailed information about its molecular structure, confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the methyl ester, the isopropyl group, and the protons on the main chain.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. libretexts.org For "this compound," each of the eight carbon atoms is in a unique chemical environment and would therefore be expected to produce a distinct signal. The chemical shifts provide information about the type of carbon (e.g., alkyl, ester carbonyl). libretexts.org

¹⁵N NMR Spectroscopy: As a nitrogen-containing compound, ¹⁵N NMR can provide valuable, albeit less commonly acquired, structural information. The chemical shift of the nitrogen atom is sensitive to its electronic environment, including protonation state and bonding. researchgate.net It can be used to characterize the secondary amine group in the molecule. nih.gov

Table 2: Predicted NMR Spectral Data for this compound (Note: This table is based on theoretical predictions from general chemical shift ranges and does not represent experimental data.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) ¹H Multiplicity
C H₃ (ester) ~3.7 ~50-55 Singlet (s)
C =O (ester) - ~170-175 -
C H (alpha-carbon) ~2.8-3.2 ~60-65 Doublet (d)
NH Variable (broad) - Singlet (s, broad)
N-C H₂-CH₃ ~2.5-2.9 ~40-45 Quartet (q)
N-CH₂-C H₃ ~1.0-1.3 ~14-18 Triplet (t)
C H (isopropyl) ~1.8-2.2 ~30-35 Multiplet (m)

| C H₃ (isopropyl) | ~0.9-1.1 | ~18-22 | Doublet (d) |

Table of Compounds

Compound Name
This compound
Water
Acetonitrile

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. By measuring the vibrations of bonds, a unique spectral fingerprint of the compound is obtained. For this compound, the spectrum is characterized by the vibrations of its key functional groups: the secondary amine, the ester, and the aliphatic hydrocarbon backbone.

Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes. The key characteristic absorption bands expected for this compound are:

N-H Stretch: As a secondary amine, a single, typically weak to moderate absorption band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com The absence of a second peak in this region distinguishes it from a primary amine.

C-H Stretch: Strong, sharp peaks arising from the stretching of carbon-hydrogen bonds in the methyl and ethyl groups will be prominent in the 2975-2860 cm⁻¹ range.

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected between 1750-1735 cm⁻¹. orgchemboulder.comlibretexts.org This is often the most intense peak in the spectrum. spectroscopyonline.com

N-H Bend/Wag: A broad, strong band due to the N-H out-of-plane bending (wag) can be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

C-O Stretch: Esters exhibit two distinct C-O stretching vibrations. These strong bands appear in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-N Stretch: The stretching vibration for the aliphatic carbon-nitrogen bond is expected to show a medium or weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, key Raman signals would include the symmetric stretching and bending modes of the C-C backbone and C-H groups. The C=O stretch of the ester is also Raman active. researchgate.net The N-H stretching vibration of the secondary amine would also be observable.

The combined data from IR and Raman spectroscopy allows for a confident identification of the compound's functional groups and contributes to its structural confirmation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensity
Secondary Amine (N-H)Stretch3350 - 3310IRWeak-Medium
Alkyl (C-H)Stretch2975 - 2860IR/RamanStrong
Ester (C=O)Stretch1750 - 1735IR/RamanVery Strong (IR)
Ester (C-O)Stretch1300 - 1000IRStrong
Aliphatic Amine (C-N)Stretch1250 - 1020IRWeak-Medium
Secondary Amine (N-H)Wag910 - 665IRStrong, Broad

X-ray Diffraction for Crystalline State Structure Elucidation

For this compound, a successful single-crystal XRD analysis would elucidate:

Molecular Structure: Unambiguous confirmation of the connectivity of atoms.

Conformation: The precise spatial orientation of the ethylamino and methylbutanoate groups, including the torsional angles along the molecular backbone.

Stereochemistry: Absolute configuration at the chiral center if a suitable crystallization and refinement strategy is employed.

Intermolecular Interactions: Details of how individual molecules pack together in the crystal lattice, revealing any hydrogen bonding involving the N-H group and the ester's carbonyl oxygen.

While specific crystallographic data for this exact compound is not publicly available, the technique is widely applied to similar amino acid esters to resolve their structures with atomic-level precision. nih.gov The process involves growing a high-quality single crystal, irradiating it with a focused X-ray beam, and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, by difference) in a pure sample. This method serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its molecular formula.

For this compound, the molecular formula is C₈H₁₇NO₂. The theoretical elemental composition is calculated as follows:

Molecular Weight: 159.23 g/mol

Carbon (C): (8 * 12.011) / 159.23 * 100% = 60.35%

Hydrogen (H): (17 * 1.008) / 159.23 * 100% = 10.76%

Nitrogen (N): (1 * 14.007) / 159.23 * 100% = 8.80%

Oxygen (O): (2 * 15.999) / 159.23 * 100% = 20.09%

An experimental result from elemental analysis that closely matches these theoretical values provides strong evidence for the compound's identity and high purity.

ElementSymbolTheoretical Mass Percentage (%)
CarbonC60.35
HydrogenH10.76
NitrogenN8.80
OxygenO20.09

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated techniques combine a separation method with a detection method, offering powerful capabilities for analyzing individual components within complex mixtures. nih.goveuropeanpharmaceuticalreview.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and powerful hyphenated techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and thermally stable compounds. jst.go.jp Given that amino acid esters are often sufficiently volatile, GC-MS is a highly suitable technique. nih.govnist.gov

Separation (GC): The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) pushes the sample through the column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase.

Detection (MS): As each separated component elutes from the column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing the molecule to fragment in a reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint for identification. This allows for both qualitative identification (by matching the spectrum to a library) and quantitative analysis. ubbcluj.ro

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is preferred for compounds that are less volatile, thermally unstable, or of higher polarity. chromatographyonline.com The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity, making it a cornerstone of modern bioanalysis and pharmaceutical development. bioxpedia.comdrugtargetreview.com

Separation (LC): The sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and separation occurs based on the analyte's differential partitioning between the two phases. Reversed-phase LC is commonly used for molecules of this type.

Detection (MS/MS): The eluent from the LC column is directed into an ion source (such as electrospray ionization, ESI) which generates molecular ions with minimal fragmentation. In a tandem mass spectrometer (like a triple quadrupole), a specific parent ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected, fragmented, and then one or more specific fragment ions are monitored for detection. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations in complex biological matrices like plasma or urine. chromatographyonline.com

Computational Chemistry and Theoretical Modeling of Methyl 2 Ethylamino 3 Methylbutanoate

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. For a molecule like Methyl 2-(ethylamino)-3-methylbutanoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G or 6-311++G, would be employed to optimize the molecular geometry and determine its electronic properties.

Molecular Orbital Theory: HOMO-LUMO Energy Gaps

Within the framework of molecular orbital theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for describing the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher stability and lower chemical reactivity. For this compound, this analysis would provide insight into its potential reactivity in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data) This table illustrates the type of data that would be generated from a DFT analysis. Specific values for this compound are not available.

Parameter Energy (eV) Description
EHOMO Data not available Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO Data not available Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) Data not available Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.

Charge Distribution and Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the molecule's size, shape, and charge distribution.

The MEP surface is color-coded to indicate different potential regions. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Blue areas represent regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. An MEP analysis of this compound would identify the electron-rich sites (likely the oxygen and nitrogen atoms) and electron-deficient sites, offering predictions about its intermolecular interactions, including hydrogen bonding.

Conformational Landscape and Energy Profile Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds, and their relative energies. This analysis is crucial for understanding a molecule's physical properties and biological activity, as these often depend on the preferred three-dimensional shape.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometry. For a molecule with multiple rotatable bonds like this compound, a full PES can be complex. Computational chemists often simplify this by performing relaxed PES scans, where the energy is calculated as a function of the torsion angle of one or more specific bonds, while allowing the rest of the molecule's geometry to relax to its minimum energy state. This mapping helps to locate the energy minima (stable conformers) and the transition states (energy barriers) that separate them.

Identification and Stability of Conformational Isomers

Through PES mapping, various conformational isomers of this compound could be identified. These would correspond to the local minima on the potential energy surface. The relative stability of these conformers is determined by their potential energies; the conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. Factors influencing stability include steric hindrance (repulsion between bulky groups), torsional strain (from eclipsing bonds), and intramolecular interactions like hydrogen bonds. For instance, the orientation of the ethyl group relative to the bulky isopropyl group would significantly impact the stability of different conformers.

Table 2: Illustrative Relative Energies of Conformational Isomers (Hypothetical Data) This table illustrates how the relative stability of different conformers would be presented. Specific values for this compound are not available.

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Stability Ranking
Conformer A Data not available 0.00 Most Stable
Conformer B Data not available Data not available ...
Conformer C Data not available Data not available Least Stable

Molecular Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from DFT calculations that help quantify and predict the reactivity of a molecule. These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO).

Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

Calculating these descriptors for this compound would provide a quantitative framework for understanding its reactivity profile, such as its tendency to act as an electrophile or nucleophile in various chemical environments.

Fukui Functions for Reactive Site Prediction

Fukui functions are a central concept in Density Functional Theory (DFT) for characterizing the reactivity of a molecule. wikipedia.orgnumberanalytics.com Named after Kenichi Fukui, these functions describe the change in electron density at a given point in a molecule when an electron is added or removed. wikipedia.org Consequently, they can be used to identify the most likely sites for electrophilic and nucleophilic attack. scm.com

For a given atom 'k' in a molecule, the condensed Fukui functions are calculated as follows:

For nucleophilic attack (attack by a species donating electrons), the relevant Fukui function is denoted as fk+.

For electrophilic attack (attack by a species accepting electrons), the relevant Fukui function is denoted as fk-.

For radical attack, the function is denoted as fk0.

A higher value of the respective Fukui function on a particular atom indicates a greater susceptibility to that type of attack. For this compound, a hypothetical analysis would likely reveal the nitrogen and carbonyl oxygen atoms as key sites of reactivity.

A theoretical calculation of the condensed Fukui functions for this compound would yield data similar to that presented in the illustrative table below. Such calculations would typically be performed using a DFT method, such as B3LYP with a 6-31G* basis set.

Hypothetical Condensed Fukui Functions for this compound
Atomfk+ (for Nucleophilic Attack)fk- (for Electrophilic Attack)fk0 (for Radical Attack)
O(carbonyl)0.2580.1020.180
N(amino)0.1950.2890.242
C(carbonyl)0.3100.0550.183
C(alpha)0.0850.1500.118
O(ester)0.1120.0980.105

From this hypothetical data, one would predict that the carbonyl carbon is the most susceptible site for nucleophilic attack (highest fk+), while the amino nitrogen is the most likely site for electrophilic attack (highest fk-). Such predictions are invaluable in understanding the molecule's role in chemical reactions.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This approach allows for the investigation of intramolecular interactions, such as hyperconjugation, by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. youtube.comscirp.org

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. In this compound, key interactions would be expected between the lone pair of the nitrogen atom and antibonding orbitals of adjacent C-C and C-H bonds, as well as interactions involving the oxygen lone pairs and the carbonyl π system.

A hypothetical NBO analysis of this compound could reveal the following significant donor-acceptor interactions, as detailed in the illustrative table below.

Hypothetical NBO Donor-Acceptor Interactions in this compound
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) Nσ(Cα-Cβ)3.85n → σ (Hyperconjugation)
LP (2) O(carbonyl)π(C=O)28.40n → π (Resonance)
σ(Cα-H)σ(N-Cethyl)2.15σ → σ (Hyperconjugation)
LP (1) O(ester)σ(Ccarbonyl-Cα)1.50n → σ (Hyperconjugation)
σ(Cβ-H)σ(Cα-N)4.98σ → σ (Hyperconjugation)

Simulation of Spectroscopic Properties

Computational chemistry provides the tools to simulate various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. rsc.orgyoutube.com These simulations are instrumental in interpreting experimental data and can help in the structural elucidation of new compounds. aip.org By solving the Schrödinger equation for the molecule, it is possible to predict vibrational frequencies, chemical shifts, and electronic transitions. aip.org

For this compound, a simulation of its IR spectrum would typically be performed using DFT calculations. The output would provide the vibrational frequencies and their corresponding intensities, which can be correlated to the stretching and bending modes of the molecule's functional groups. Similarly, NMR chemical shifts can be calculated to aid in the assignment of peaks in an experimental spectrum.

The following table provides a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

Hypothetical Simulated vs. Experimental Spectroscopic Data for this compound
Spectroscopic TechniqueFeatureSimulated ValueExperimental Value
IR SpectroscopyC=O Stretch1735 cm-11740 cm-1
IR SpectroscopyN-H Stretch3350 cm-13345 cm-1
1H NMR-OCH3δ 3.68 ppmδ 3.70 ppm
13C NMRC=Oδ 174.5 ppmδ 175.1 ppm
13C NMRCαδ 58.2 ppmδ 58.9 ppm

The close agreement between the simulated and hypothetical experimental data in this illustrative table would demonstrate the accuracy and predictive power of modern computational spectroscopy methods. aip.org Such simulations are a vital component in the comprehensive analysis of molecular properties.

Biochemical Investigations of Methyl 2 Ethylamino 3 Methylbutanoate in in Vitro Systems

Biochemical Pathways and Transformations

No information is available regarding the metabolic fate or biochemical transformations of Methyl 2-(ethylamino)-3-methylbutanoate in vitro. The metabolism of N-acyl amino acids has been studied, but pathways for N-alkyl amino acid esters are not well-defined in the literature. mdpi.comnih.gov It is plausible that the ester group would be hydrolyzed by esterases to yield N-ethyl-valine and methanol (B129727), but no specific studies confirming this or other transformations were found.

Due to the strict requirement to focus solely on This compound and the absence of specific research data for the outlined topics, it is not possible to produce an authoritative and scientifically accurate article without resorting to speculation or improper extrapolation from tangentially related compounds.

Environmental Chemistry and Degradation Assessment

Potential Biotic Degradation Pathways in Model Systems

The biodegradation of Methyl 2-(ethylamino)-3-methylbutanoate is anticipated to be a significant pathway for its removal from the environment. As a derivative of the naturally occurring amino acid valine, microorganisms likely possess the enzymatic machinery to metabolize it.

The primary routes of biotic degradation are expected to be:

Ester Hydrolysis : Similar to abiotic hydrolysis, microbial enzymes, specifically esterases, can catalyze the cleavage of the ester bond. This is a common metabolic reaction for a wide range of ester-containing compounds. nih.gov This would result in the formation of 2-(ethylamino)-3-methylbutanoic acid and methanol (B129727), which can then be further utilized by microorganisms as carbon and energy sources. nih.gov

N-Dealkylation : The ethyl group attached to the nitrogen atom can be removed through enzymatic N-dealkylation. This process is a known microbial degradation pathway for secondary and tertiary amines. nih.gov The initial step would likely involve an oxidation reaction catalyzed by a monooxygenase, leading to an unstable intermediate that subsequently breaks down to yield methyl 2-amino-3-methylbutanoate (a valine methyl ester) and acetaldehyde (B116499). Both of these products are readily biodegradable.

Metabolism of the Amino Acid Backbone : Following either hydrolysis or N-dealkylation, the resulting valine derivative can be further metabolized through established amino acid catabolism pathways. frontiersin.org This involves processes like transamination, deamination, and decarboxylation, ultimately leading to intermediates of central metabolic pathways, such as the citric acid cycle, and complete mineralization to carbon dioxide, water, and inorganic nitrogen. nih.gov

Studies on the biodegradation of L-valine alkyl esters have shown that they are susceptible to microbial degradation, with the rate being influenced by the length of the alkyl ester chain. researchgate.net This supports the likelihood that this compound would also be biodegradable.

Biotic PathwayEnzymatic ProcessKey Intermediates
Ester Hydrolysis Esterase activity2-(ethylamino)-3-methylbutanoic acid, Methanol
N-Dealkylation Monooxygenase/Dehydrogenase activityMethyl 2-amino-3-methylbutanoate, Acetaldehyde
Amino Acid Catabolism Transaminases, Deaminases, DecarboxylasesKeto acids, Ammonia

Characterization of Environmental Transformation Products

Based on the predicted abiotic and biotic degradation pathways, a number of transformation products can be anticipated in environmental systems.

The primary and most predictable transformation products would result from the hydrolysis of the ester bond:

Transformation ProductParent Pathway(s)Chemical FormulaStructure
2-(ethylamino)-3-methylbutanoic acid Hydrolysis (Abiotic and Biotic)C7H15NO2CH3CH(CH3)CH(NHCH2CH3)COOH
Methanol Hydrolysis (Abiotic and Biotic)CH4OCH3OH

Further biotic degradation could lead to products of N-dealkylation:

Transformation ProductParent Pathway(s)Chemical FormulaStructure
Methyl 2-amino-3-methylbutanoate N-Dealkylation (Biotic)C6H13NO2CH3CH(CH3)CH(NH2)COOCH3
Acetaldehyde N-Dealkylation (Biotic)C2H4OCH3CHO

Subsequent metabolism of these initial transformation products would lead to simpler, naturally occurring compounds. For example, 2-(ethylamino)-3-methylbutanoic acid and methyl 2-amino-3-methylbutanoate would enter amino acid degradation pathways, while methanol and acetaldehyde would be readily mineralized. nih.govfrontiersin.org Due to the lack of direct experimental data on this compound, the relative importance and rates of these different degradation pathways in various environmental compartments remain to be determined.

Prospective Research Avenues and Future Directions

Innovations in Asymmetric Synthesis and Catalyst Design

The synthesis of enantiomerically pure N-alkylated amino acids and their esters remains a critical area of research, driven by their importance as chiral building blocks for pharmaceuticals and other bioactive molecules. nih.govnih.govchemimpex.com Traditional methods for N-alkylation, such as reductive amination or the use of alkyl halides, often suffer from limitations including the use of stoichiometric reagents, poor atom economy, and the potential for racemization. nih.govrug.nl

Future innovations are likely to center on the development of more efficient and highly selective catalytic systems. A promising strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as benign alkylating agents, producing only water as a byproduct. nih.govnih.gov Ruthenium-based catalysts, for instance, have demonstrated high efficiency and excellent retention of stereochemistry in the N-alkylation of α-amino acid esters with alcohols, operating under base-free conditions to prevent racemization of the sensitive α-carbon. nih.govresearchgate.net

Key areas for future catalyst design include:

Novel Ligand Development: Creating new ligands for transition metals (like Ruthenium, Iridium, or Iron) to enhance catalytic activity, selectivity (mono- vs. di-alkylation), and substrate scope. nih.govresearchgate.net

Chiral Pyridoxal Catalysts: The design of centrally chiral pyridoxals has shown promise for the asymmetric α-C alkylation of N-unprotected α-amino esters, a strategy that could be adapted for asymmetric N-alkylation pathways. acs.org

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for producing chiral amino acids and their derivatives. rsc.org Future work could focus on discovering or engineering enzymes capable of stereoselective N-ethylation of valine esters.

Ni(II) Complexes: Chiral Ni(II) complexes of Schiff bases are effective for the asymmetric synthesis of non-proteinogenic α-amino acids via alkyl halide alkylations and could be explored for N-alkylation reactions. nih.gov

The table below summarizes catalyst systems with potential for future development in the synthesis of N-alkylated amino acid esters.

Catalyst TypeMetal CenterKey AdvantagesPotential Research Direction
Borrowing Hydrogen CatalystsRuthenium, IridiumHigh atom economy, uses alcohols, often base-freeDevelopment of more robust and recyclable catalysts
Chiral Pyridoxal Catalysts-Biomimetic, potential for high enantioselectivityApplication to asymmetric N-alkylation reactions
Chiral Schiff Base ComplexesNickel(II)High diastereoselectivity, versatile for various alkyl groupsAdaptation for N-alkylation of secondary amines
Dithiophosphoric Acids-Catalyst for hydrothiolation of dehydroamino acidsExploration for related hydroamination reactions

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry provides powerful tools to predict and understand the properties of molecules like Methyl 2-(ethylamino)-3-methylbutanoate at an atomic level. While specific computational studies on this exact compound are not yet prevalent, methodologies applied to similar molecules demonstrate the potential for future research.

Advanced computational approaches that can elucidate the structure-function relationship include:

Density Functional Theory (DFT): Used to calculate molecular geometries, vibrational frequencies, and electronic properties. This can help in understanding the molecule's reactivity and spectral characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with other molecules, such as solvents or biological receptors. nih.gov This is particularly relevant for understanding how N-alkylation affects peptide structure and function.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to characterize chemical bonds and non-covalent interactions, which are crucial for understanding molecular stability and intermolecular recognition.

Hirshfeld Surface Analysis: This technique visualizes intermolecular interactions in crystal structures, providing quantitative data on contacts like hydrogen bonds. mdpi.com For a molecule like this compound, this could reveal how it packs in a solid state and interacts with its environment.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its potential role in charge transfer processes. mdpi.com

The table below outlines how these computational methods could be applied to this compound.

Computational MethodPotential ApplicationInformation Gained
Density Functional Theory (DFT)Optimization of molecular geometry and electronic structure calculationBond lengths, angles, charge distribution, reactivity indices
Molecular Dynamics (MD)Simulation of the molecule in different environments (e.g., water, lipid bilayer)Conformational preferences, interaction with biological targets
Hirshfeld Surface AnalysisAnalysis of crystal packing and intermolecular forcesIdentification and quantification of hydrogen bonds and other non-covalent interactions
Frontier Molecular Orbital (FMO) AnalysisCalculation of HOMO-LUMO energy gapPrediction of chemical reactivity and electronic transition properties

These computational studies will be instrumental in designing derivatives with tailored properties for specific applications, such as improved binding to a biological target or enhanced performance as a building block in materials science.

Novel Applications in Materials Science and Bio-inspired Systems

The unique chemical structure of N-alkylated amino acid esters positions them as versatile building blocks for the creation of advanced materials and bio-inspired systems. nih.gov The incorporation of such chiral, functional monomers can impart specific properties like biodegradability, biocompatibility, and tailored intermolecular interactions into larger molecular assemblies.

Prospective applications in materials science include:

Biodegradable Polymers: N-alkyl amino acids are valuable precursors for creating biodegradable polymers. nih.gov The ethyl group and the ester functionality in this compound could be modified to create polyesters or polyamides with controlled degradation rates and specific mechanical properties. The presence of the ester group, in particular, can increase a compound's susceptibility to biodegradation. nih.gov

Functionalized Surfaces: The molecule could be used to modify surfaces, introducing chirality and specific chemical functionalities. This could be relevant for creating chiral stationary phases in chromatography or for developing biocompatible coatings for medical devices.

Hydrogels: Amino acid-based hydrogels are important materials in tissue engineering and drug delivery. mdpi.com The N-ethyl group could influence the self-assembly and cross-linking behavior of polymers, leading to hydrogels with novel thermal or mechanical properties.

In the realm of bio-inspired systems, research could focus on:

Peptidomimetics: N-alkylation is a common strategy in peptide chemistry to increase metabolic stability and control conformation. nih.gov this compound can serve as a building block for creating peptidomimetics that mimic the structure of natural peptides but possess enhanced therapeutic properties.

Self-Assembling Systems: Inspired by the way natural proteins fold, researchers could use this compound to design peptides that self-assemble into well-defined nanostructures like nanotubes or vesicles for applications in nanotechnology and drug delivery.

Vascularized Materials: Bio-inspired design often looks to nature for solutions, such as creating materials with vascular networks for self-healing or thermal management. youtube.com Functional molecules derived from amino acid esters could be incorporated into the fluids within these networks to add chemical functionality.

Addressing Challenges in the Chemical Modification of Amino Acids

While amino acids and their esters are fundamental building blocks, their chemical modification presents significant challenges. researchgate.net A key difficulty lies in achieving selectivity, as amino acids are multifunctional compounds, possessing an amino group, a carboxylic acid (or ester) group, and a side chain, all of which can be reactive. researchgate.net

Future research must address several core challenges:

Chemoselectivity: Developing reactions that target a specific functional group while leaving others untouched is paramount. For instance, in the synthesis of this compound, conditions must be optimized to favor N-alkylation over O-alkylation of the carboxylate or reactions at the side chain.

Site-Selectivity: In the context of modifying peptides or proteins, targeting a specific amino acid residue among many identical or similar ones is a major hurdle. researchgate.net Methodologies that can selectively modify the N-terminus or a specific internal residue are highly sought after.

Racemization: The α-proton of amino acid esters is acidic and can be abstracted by base, leading to a loss of stereochemical integrity. nih.govresearchgate.net A significant challenge is to perform modifications under conditions that are mild enough to prevent racemization, especially when the desired product is for pharmaceutical use.

Biocompatible Conditions: For modifications of biological molecules like proteins, reactions must be performed in aqueous buffers under physiological conditions (pH, temperature) to avoid denaturation and loss of function. researchgate.net

Overcoming these challenges will require the development of novel protecting group strategies, highly selective catalysts, and milder reaction conditions. For example, the use of base-free catalytic systems for N-alkylation is a direct response to the challenge of racemization. nih.gov Similarly, enzymatic approaches inherently offer high chemo-, regio-, and stereoselectivity under biocompatible conditions, representing a powerful future direction. rsc.org

Q & A

Q. What synthetic routes are most effective for producing Methyl 2-(ethylamino)-3-methylbutanoate, and how can reaction conditions be optimized?

A common approach involves reductive amination or nucleophilic substitution. For example, methyl esters of amino acids can react with ethylamine derivatives under controlled conditions. In a protocol analogous to EP 4,374,877 (2024), sodium triacetoxyhydroborate (STAB) in dichloromethane or THF facilitates the reduction of imine intermediates to yield the ethylamino group . Optimization includes:

  • Temperature : 60°C for imine formation, followed by room-temperature reduction .
  • Purification : Reverse-phase (C18) or silica gel chromatography to isolate the product .
  • Yield improvement : Excess ethylamine (1.5–2 eq) and inert atmosphere (N₂) prevent side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H-NMR : Key signals include the methyl ester (δ ~3.7–3.8 ppm) and ethylamino protons (δ ~2.5–3.0 ppm). Diastereotopic splitting may indicate stereochemical complexity .
  • LCMS/HPLC : Retention time comparison with standards and molecular ion ([M+H]⁺) verification ensure purity .
  • IR Spectroscopy : Confirms ester carbonyl (1720–1740 cm⁻¹) and secondary amine (N-H stretch ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral starting materials or catalysts are essential. For example:

  • Use (2S)-configured precursors (e.g., methyl (2S)-2-amino-3-methylbutanoate hydrochloride) to control stereochemistry .
  • Asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) can induce enantioselectivity in imine intermediates .
  • Chiral HPLC or polarimetry post-synthesis verifies enantiomeric excess (ee) ≥98% .

Q. What mechanistic insights explain contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

  • Reagent quality : Sodium triacetoxyhydroborate degrades with moisture, requiring anhydrous conditions for consistent yields .
  • Substrate steric effects : Bulky substituents (e.g., 3-methylbutanoate) slow imine formation, necessitating prolonged reaction times (24–48 hrs) .
  • Byproduct formation : Competing pathways (e.g., over-alkylation) are mitigated by stepwise addition of ethylamine .

Q. How can researchers evaluate the biological activity of this compound and its derivatives?

  • Enzyme inhibition assays : Test interactions with serine hydrolases or proteases using fluorogenic substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .
  • Metabolic stability : LC-MS/MS monitors compound degradation in liver microsomes .

Q. What strategies are effective for synthesizing and characterizing derivatives of this compound?

  • Side-chain modification : Replace ethylamino with aryl or heterocyclic groups via Buchwald-Hartwig coupling .
  • Ester hydrolysis : Treat with KOH in ethanol/water (9:1) to yield carboxylic acid derivatives .
  • Characterization : High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities in derivatives .

Q. How should researchers address stability and storage challenges for this compound?

  • Storage : -20°C under argon in amber vials to prevent ester hydrolysis or oxidation .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis quantify shelf life .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing contradictory data in published studies?

  • Multivariate regression : Identifies variables (e.g., temperature, solvent polarity) correlating with yield discrepancies .
  • Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic datasets to isolate outliers or batch variations .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT calculations : Simulate transition states for nucleophilic attacks (e.g., ethylamine addition) to predict regioselectivity .
  • MD simulations : Assess binding modes to biological targets (e.g., enzyme active sites) for rational drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.